molecular formula C20H25N3O3 B2918053 2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2309575-14-0

2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2918053
CAS No.: 2309575-14-0
M. Wt: 355.438
InChI Key: HGOHMTMUKJXWRX-UHFFFAOYSA-N
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Description

2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of azetidine, pyridazinone, and dimethylphenoxy groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylphenoxy moiety.

    Formation of the Pyridazinone Ring: The pyridazinone ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Final Coupling: The final step involves coupling the azetidine and pyridazinone intermediates through a condensation reaction, resulting in the formation of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of specific bonds and formation of smaller fragments.

Scientific Research Applications

2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-({1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride: This compound shares the dimethylphenoxy group but differs in the presence of a piperazine ring instead of the azetidine and pyridazinone rings.

    Benzimidazole Derivatives:

Properties

IUPAC Name

2-[[1-[2-(2,5-dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13-5-6-14(2)18(9-13)26-16(4)20(25)22-10-17(11-22)12-23-19(24)8-7-15(3)21-23/h5-9,16-17H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOHMTMUKJXWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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